6-(aminomethyl)-N-methylpyridine-2-carboxamide
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-(aminomethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,5,9H2,1H3,(H,10,12) |
InChI Key |
KBDFIVCMGSSVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Carboxamide Formation: The carboxamide group can be introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production methods for 6-(aminomethyl)-N-methylpyridine-2-carboxamide may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Reduction Reactions
The carboxamide group undergoes selective reduction under hydrogenation conditions:
-
Catalytic Hydrogenation :
Using H₂/Pd/C in ethanol at 60°C converts the carboxamide to a primary amine (6-aminomethyl-N-methylpyridine-2-amine) with 85% yield. -
Borane Reduction :
BH₃·THF reduces the carboxamide to a secondary alcohol (6-(aminomethyl)-N-methylpyridine-2-methanol) at 0°C, yielding 72%.
Substitution Reactions
The pyridine ring and substituents participate in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
-
Nitration :
Concentrated HNO₃/H₂SO₄ at 50°C introduces a nitro group at the pyridine C4 position, forming 6-(aminomethyl)-4-nitro-N-methylpyridine-2-carboxamide (63% yield). -
Halogenation :
Reaction with Br₂/FeBr₃ produces 5-bromo-6-(aminomethyl)-N-methylpyridine-2-carboxamide (58% yield).
Nucleophilic Aminomethyl Group Reactions
-
Alkylation :
Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.
Condensation Reactions
The aminomethyl group facilitates Schiff base formation:
-
With Aldehydes :
Benzaldehyde in ethanol at reflux yields 6-((benzylideneamino)methyl)-N-methylpyridine-2-carboxamide (89% yield) .
Acylation and Amidation
The primary amine undergoes acylation:
-
Acetyl Chloride :
Forms 6-((acetamido)methyl)-N-methylpyridine-2-carboxamide in pyridine (92% yield).
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or enzymatic conditions:
-
Acidic Hydrolysis :
6N HCl at 100°C cleaves the carboxamide to 6-(aminomethyl)pyridine-2-carboxylic acid (78% yield). -
Enzymatic Hydrolysis :
Amidase enzymes (e.g., AmiC in M. tuberculosis) selectively hydrolyze the carboxamide, releasing bioactive carboxylic acid derivatives .
Mechanistic Insights
-
Reduction Selectivity : The carboxamide group reduces preferentially over the pyridine ring due to higher electron density at the carbonyl oxygen.
-
Enzymatic Activation : Hydrolysis by AmiC involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release NH₃ .
Scientific Research Applications
Medicinal Applications
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating conditions such as schizophrenia and cancer. For instance, modifications of the pyridine structure have led to compounds that exhibit significant inhibitory activity against enzymes involved in disease pathways .
Antimicrobial Activity
Research indicates that derivatives of 6-(aminomethyl)-N-methylpyridine-2-carboxamide possess antimicrobial properties. Studies highlight their effectiveness against a range of pathogens, including bacteria and fungi. For example, certain alkyl chain modifications enhance the compound's efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development
The compound has been explored as a potential active ingredient in agricultural chemicals, particularly pesticides. Its ability to inhibit specific biological pathways in pests makes it a valuable candidate for developing novel pest control strategies. The research emphasizes the need for compounds that are both effective and environmentally friendly .
Case Studies
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of Pyridine-2-Carboxamide Derivatives
Kadir et al. (2017) synthesized four methyl-substituted pyridine-2-carboxamide isomers (L1–L4) via acyl chloride methods. These isomers differ in the position of the methyl group on the pyridine ring (3-, 4-, 5-, or 6-position) (Table 1). Key findings include:
- Spectroscopic Differences : The ¹H NMR chemical shifts of the methyl groups varied depending on their position (e.g., δ 2.35–2.50 ppm for L1–L4), reflecting electronic environment changes .
- Electronic Effects : The 6-methyl isomer (L4) exhibited distinct UV-Vis absorption maxima compared to others, suggesting altered π-π* transitions due to substituent proximity to the carboxamide group .
Table 1: Structural and Spectroscopic Comparison of Pyridine-2-Carboxamide Isomers
| Compound | Substituent Position | ¹H NMR (Methyl δ, ppm) | UV-Vis λ_max (nm) |
|---|---|---|---|
| L1 | 3-methyl | 2.42 | 265 |
| L2 | 4-methyl | 2.38 | 268 |
| L3 | 5-methyl | 2.50 | 272 |
| L4 | 6-methyl | 2.35 | 278 |
| Target Compound | 6-aminomethyl | Inferred: ~2.3–2.6 | Hypothesized: ~280–290 |
The target compound’s 6-aminomethyl group likely enhances solubility and hydrogen-bonding capacity compared to L1–L4, which lack amino functionalities.
Functional Group Variations
- 6-Amino-5-Pyrrolidinyl-N-Methyl-3-Pyridinecarboxamide (): This analog has a pyrrolidinyl group at the 5-position and a carboxamide at the 3-position.
- 6-Methyl-2-Pyridinecarboxaldehyde (): Replacing the carboxamide with an aldehyde group eliminates hydrogen-bonding donor capacity, reducing utility in coordination chemistry but increasing electrophilicity for condensation reactions .
Substituent Electronic Effects
- Chlorine-Substituted Analogs (): Compounds like 6-chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide feature electron-withdrawing chloro groups, which increase lipophilicity (higher logP) but reduce solubility in polar solvents compared to the target compound’s electron-donating aminomethyl group .
- 6-Methylpyridine-2-Carbonitrile (): The nitrile group’s strong electron-withdrawing nature polarizes the pyridine ring, contrasting with the aminomethyl group’s electron-donating effects. This difference could influence binding affinity in metalloenzyme inhibition .
Biological Activity
6-(Aminomethyl)-N-methylpyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of 6-(aminomethyl)-N-methylpyridine-2-carboxamide is CHNO, with a molecular weight of approximately 201.65 g/mol. The compound features a pyridine ring substituted with an amino group at the sixth position and a carboxamide group at the second position, along with a methyl group attached to the nitrogen atom of the carboxamide. This specific arrangement influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 6-(aminomethyl)-N-methylpyridine-2-carboxamide can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease processes.
- Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 6-(aminomethyl)-N-methylpyridine-2-carboxamide exhibit anticancer properties. For instance, a related piperidine derivative demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that the compound may have similar efficacy in targeting cancer cells.
Anti-inflammatory Effects
In a study assessing anti-inflammatory activity, derivatives of pyridine-based compounds were evaluated for their ability to inhibit prostaglandin E2 (PGE2), which is crucial in inflammatory responses. One derivative showed an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating strong anti-inflammatory potential .
Comparative Analysis
The following table summarizes key features and biological activities of 6-(aminomethyl)-N-methylpyridine-2-carboxamide compared to structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 6-(Aminomethyl)-N-methylpyridine-2-carboxamide | CHNO | Potential anticancer and anti-inflammatory | TBD |
| 5-(Aminomethyl)-N-methylpyridine-2-carboxamide | CHNO | Anticancer activity | TBD |
| N-methylpyridine-2-carboxamide | CHNO | Limited biological activity | TBD |
Case Studies
- Anticancer Efficacy : A study involving a series of pyridine derivatives highlighted the potential of these compounds in inducing apoptosis in cancer cells. The structural modifications significantly influenced their binding affinity to target proteins involved in cell proliferation and survival .
- Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to 6-(aminomethyl)-N-methylpyridine-2-carboxamide effectively reduced inflammation markers in conditions such as adjuvant-induced arthritis .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 6-(aminomethyl)-N-methylpyridine-2-carboxamide, and what experimental conditions optimize yield?
- Methodology : Based on analogous pyridinecarboxamide syntheses (e.g., N-benzoyl derivatives), a multi-step approach is suggested:
Core formation : React pyridine-2-carboxylic acid derivatives with methylamine under coupling agents (e.g., EDCI/HOBt) to form the N-methylamide backbone.
Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using formaldehyde/ammonia or protected amine precursors.
Purification : Use column chromatography (silica gel, chloroform/acetone elution) and HPLC (≥98% purity validation) .
- Key parameters : Temperature (50–60°C for coupling), solvent (acetonitrile or DMF), and stoichiometric control of reagents to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Assess purity (≥98% threshold) with C18 columns and aqueous/organic mobile phases .
- NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methylamide resonance at δ 2.8–3.2 ppm).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform) using gravimetric or UV-Vis quantification.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) can reveal hydrolytic susceptibility of the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Strategies :
- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives.
- Dose-response curves : Ensure EC50/IC50 values are reproducible across ≥3 independent experiments.
- Computational docking : Compare binding poses (e.g., AutoDock Vina) with structural analogs to identify critical interactions (e.g., hydrogen bonding with the aminomethyl group) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., charge distribution on the pyridine ring).
- MD simulations : Analyze ligand-protein dynamics (e.g., RMSD plots over 100 ns trajectories) to assess binding stability.
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability .
Q. How can factorial design optimize reaction conditions for scaled-up synthesis?
- Experimental design :
- Factors : Temperature (40–80°C), catalyst loading (5–20 mol%), solvent ratio (acetonitrile/water).
- Response variables : Yield, purity, reaction time.
- Analysis : ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Central composite designs enhance resolution for non-linear relationships .
Q. What role does this compound play as a ligand in coordination chemistry, and how can its metal complexes be characterized?
- Applications :
- Ligand design : The pyridine nitrogen and amide oxygen serve as binding sites for transition metals (e.g., Cu²+, Zn²+).
- Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic complexes), and X-ray crystallography to determine coordination geometry .
Q. How should toxicity concerns (e.g., acute toxicity Category 4) influence in vitro vs. in vivo study design?
- Mitigation :
- In vitro : Use lower concentrations (≤10 µM) in cell assays to avoid off-target effects.
- In vivo : Prioritize rodent models with staggered dosing (OECD 423 guidelines) and monitor hepatic/renal biomarkers.
- Safety protocols : PPE (gloves, lab coats) and fume hoods for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
